5-Octyldihydrofuran-2(3H)-one-d7
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Overview
Description
5-Octyldihydrofuran-2(3H)-one-d7 is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound known for its applications in various fields including chemistry, biology, and industry. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to the isotope’s unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyldihydrofuran-2(3H)-one-d7 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the product are critical factors, and various purification techniques such as distillation and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Octyldihydrofuran-2(3H)-one-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Octyldihydrofuran-2(3H)-one-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the synthesis of specialty chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the behavior of the non-deuterated analog. The compound’s effects are often studied using advanced spectroscopic and chromatographic techniques to elucidate its role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Octyldihydrofuran-2(3H)-one: The non-deuterated analog, commonly used in similar applications.
γ-Dodecalactone: A structurally related compound with similar chemical properties.
4-Dodecanolide: Another analog with comparable reactivity and applications.
Uniqueness
5-Octyldihydrofuran-2(3H)-one-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope labeling allows for precise tracking and analysis of the compound in various systems, making it a valuable tool in scientific investigations.
Properties
Molecular Formula |
C12H22O2 |
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Molecular Weight |
205.34 g/mol |
IUPAC Name |
3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriooctyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i8D2,9D2,10D2,11D |
InChI Key |
WGPCZPLRVAWXPW-UISBTFFKSA-N |
Isomeric SMILES |
[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCCCCCC)[2H] |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
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